Arylthiophosphate

Aryl thiophosphates are a class of compounds featuring an aryl group attached to a phosphorus atom through a sulfur atom, typically represented by the general formula R-Ar-S-P. These molecules play significant roles in various applications due to their unique chemical properties and potential reactivity.

Structurally, aryl thiophosphates consist of an aromatic ring (Ar) bonded via sulfur to a central phosphorus atom, which can form single or multiple bonds with other substituents (R). The introduction of sulfur into the structure provides additional functional groups for modification and complexation, enhancing their versatility in chemical reactions.

In organic synthesis, aryl thiophosphates serve as precursors for diverse molecular architectures, acting as chelating agents, ligands, or intermediates. They are also utilized in catalyst systems due to their ability to stabilize metal complexes, making them useful in polymerization and other catalytic processes. Additionally, these compounds find applications in pharmaceuticals, where they may act as potential drug candidates or precursors for medicinal chemistry.

Overall, aryl thiophosphates offer a rich platform for chemical innovation across multiple industries, driven by their structural complexity and reactivity profile.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

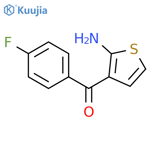

|

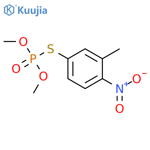

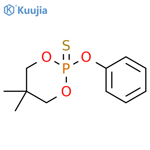

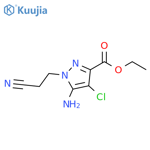

Phosphorothioic acid,O,O-bis(4-nitrophenyl) O-pentyl ester | 79985-96-9 | C17H19N2O7PS |

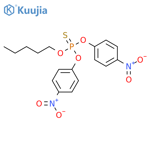

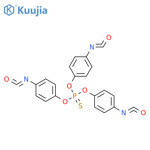

|

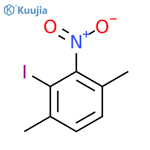

0,0,0-Tris-(4-Isocyanatophenyl)Thiophosphate | 4151-51-3 | C21H12N3O6PS |

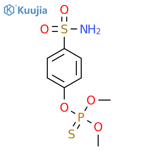

|

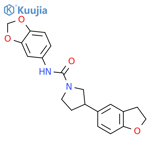

Proban | 115-93-5 | C8H12NO5PS2 |

|

fenitrothion | 122-14-5 | C9H12NO5PS |

|

Diazinon | 333-41-5 | C12H21N2O3PS |

|

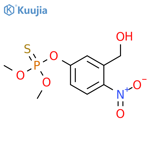

Phosphorothioic acid,O-[3-(hydroxymethyl)-4-nitrophenyl] O,O-dimethyl ester | 59417-73-1 | C9H12NO6PS |

|

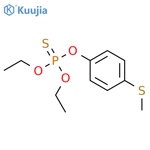

Fensulfothion Sulfide | 3070-15-3 | C11H17O3PS2 |

|

1,3,2-Dioxaphosphorinane,5,5-dimethyl-2-phenoxy-, 2-sulfide | 31951-84-5 | C11H15O3PS |

|

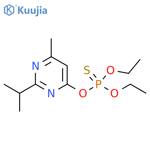

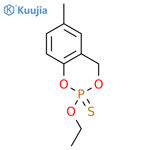

4H-1,3,2-Dioxaphosphorino[5,4-b]pyridine,2-ethoxy-6-methyl-, 2-sulfide | 42109-74-0 | C10H13O3PS |

|

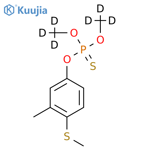

Fenthion-d6 | 1189662-83-6 | C10H15O3PS2 |

Verwandte Literatur

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

2. Book reviews

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

Empfohlene Lieferanten

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

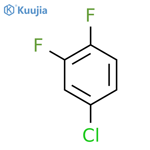

1-Chloro-3,4-difluorobenzene Cas No: 696-02-6

1-Chloro-3,4-difluorobenzene Cas No: 696-02-6 -

-

-

-